4-Methoxybenzoin
Overview
Description
4-Methoxybenzoin is an organic compound that belongs to the class of benzoin derivatives. It is a pale yellow crystalline solid that is used in various chemical and biological applications. The compound is synthesized by the reaction of benzaldehyde with dimethyl sulfate in the presence of sodium hydroxide.
Scientific Research Applications
Anticancer Agents
4-Methoxybenzoin derivatives have been studied for their potential as anticancer agents. A study by Lu et al. (2009) reported the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) with improved antiproliferative activity against melanoma and prostate cancer cells. These compounds showed anticancer activity through the inhibition of tubulin polymerization.
Cholinesterase Inhibitors
Research by Arfan et al. (2018) explored 4-methoxybenzoin derivatives as cholinesterase inhibitors. The study synthesized and characterized several compounds, finding that certain derivatives exhibited excellent cholinesterase inhibitory potential, suggesting their potential application in treating diseases like Alzheimer's.
Antidiabetic Constituents
A study by Bhatt et al. (2018) identified two antidiabetic compounds derived from 4-methoxybenzoin, which showed significant blood glucose level reduction in diabetic rats. These findings support the traditional use of certain medicinal plants in Ayurvedic medicine for diabetes treatment.
Value-Added Compounds
The versatility of 4-methoxybenzoin as an intermediate for high-value bioproducts was discussed by Wang et al. (2018). The study summarized the biosynthesis of various compounds like resveratrol and vanillyl alcohol using 4-methoxybenzoin as a starting feedstock.
Fungicidal Activity
A study by Yang et al. (2017) highlighted the synthesis of novel fungicides based on 4-methoxybenzoin derivatives. These compounds demonstrated moderate to high activities against phytopathogenic fungi, indicating their potential for crop protection.
Flavor Encapsulation
4-Methoxybenzoin has been used in the encapsulation of flavor molecules. Hong et al. (2008)
studied the intercalation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled flavor release in foods.
Liquid Crystal Synthesis
In the field of material science, Li et al. (2010) synthesized 4-methoxybenzoate liquid crystals, investigating their phase transition temperatures and mesomorphic properties. This research could contribute to the development of new materials in electronics and optics.
Diuretic Activity
4-Methoxybenzoin derivatives were studied by Kravchenko (2018) for their diuretic and antidiuretic effects. This research could lead to the development of new treatments for conditions related to fluid retention.
Histone Deacetylase Inhibitors
4-Methoxybenzoin derivatives have also been studied for their role as histone deacetylase inhibitors, particularly in relation to Alzheimer's disease. Lee et al. (2018) developed compounds that showed neuroprotective activity and the potential to ameliorate Alzheimer's symptoms.
Cosmetic and Pharmaceutical Applications
4-Methoxybenzoates, including 4-methoxybenzoin, are used as preservatives in cosmetics and pharmaceutical products. Lee et al. (2017) discussed a mass spectrometry method for screening these compounds and their metabolites, highlighting their widespread use and potential health effects.
properties
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFIFPJPUEHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274406 | |
Record name | 4-METHOXYBENZOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzoin | |
CAS RN |
4254-17-5 | |
Record name | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 26659 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC57856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC26659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHOXYBENZOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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